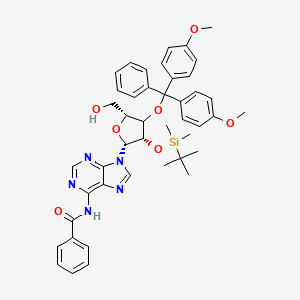

N6-Benzoyl-2'-O-tert-butyldimethylsilyl-3'-O-DMT-adenosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C44H49N5O7Si |

|---|---|

Molecular Weight |

788.0 g/mol |

IUPAC Name |

N-[9-[(2R,3S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C44H49N5O7Si/c1-43(2,3)57(6,7)56-38-37(35(26-50)54-42(38)49-28-47-36-39(45-27-46-40(36)49)48-41(51)29-14-10-8-11-15-29)55-44(30-16-12-9-13-17-30,31-18-22-33(52-4)23-19-31)32-20-24-34(53-5)25-21-32/h8-25,27-28,35,37-38,42,50H,26H2,1-7H3,(H,45,46,48,51)/t35-,37?,38+,42-/m1/s1 |

InChI Key |

MNVZQAJPKHSSIB-FKRPTWKPSA-N |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H](O[C@@H](C1OC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)CO)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of N6-Benzoyl-2'-O-tert-butyldimethylsilyl-3'-O-DMT-adenosine: A Key Intermediate for Modified Oligonucleotides

Abstract: The precise chemical synthesis of modified oligonucleotides is fundamental to advancements in therapeutics, diagnostics, and synthetic biology. This process relies on meticulously prepared nucleoside monomers, where reactive functional groups are masked with appropriate protecting groups. This guide provides an in-depth, technical overview of the multi-step synthesis of N6-Benzoyl-2'-O-tert-butyldimethylsilyl-3'-O-DMT-adenosine, a key building block for specialized applications. We will dissect the strategic selection of each protecting group, provide detailed, field-proven protocols for each reaction step, and discuss the underlying chemical principles that ensure high yield and purity. This document is intended for researchers, chemists, and professionals in the field of nucleic acid chemistry and drug development.

The Strategic Imperative of Protecting Groups in Nucleoside Chemistry

The synthesis of oligonucleotides via the phosphoramidite method is a cyclical process that sequentially adds nucleotide monomers to a growing chain.[1] The success of this method hinges on the precise control of reactivity. Unprotected nucleosides possess multiple reactive sites—the exocyclic amine on the nucleobase and the hydroxyl groups on the ribose sugar—that can lead to undesirable side reactions, branching, and low yields.[2][] To enforce regioselectivity and ensure the formation of the correct phosphodiester linkages, a carefully orchestrated protection strategy is paramount. The target molecule, this compound, is an example of a fully protected monomer poised for subsequent chemical transformations, typically phosphitylation, before its use in synthesis.

Architecture of Protection: A Rationale for Group Selection

The combination of Benzoyl, TBDMS, and DMT groups is a well-established strategy in RNA chemistry, where each group serves a distinct and critical purpose. Their orthogonal properties—stability under certain conditions and lability under others—allow for their selective removal at specific stages of synthesis and deprotection.

N6-Benzoyl (Bz): Shielding the Nucleobase

The exocyclic amino group (N6) of adenosine is nucleophilic and would otherwise react with the activated phosphoramidite monomers during the coupling step of oligonucleotide synthesis.[4] The benzoyl group serves as a robust shield for this amine.[5] It is stable to the acidic conditions required for DMT group removal and the neutral/basic conditions of the coupling and oxidation steps.[4][6] Its removal is typically achieved post-synthesis using basic hydrolysis, commonly with aqueous ammonia.[7]

2'-O-tert-Butyldimethylsilyl (TBDMS): Ensuring Ribose Integrity

The 2'-hydroxyl group of ribonucleosides presents a significant challenge in RNA synthesis. If left unprotected, it can cause chain cleavage via the formation of a 2',3'-cyclic phosphodiester intermediate under basic conditions.[8] The tert-butyldimethylsilyl (TBDMS) group is a bulky silyl ether that provides excellent steric protection for the 2'-OH.[9] It is stable throughout the synthesis cycle but can be cleanly removed at the end using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF) or triethylamine trihydrofluoride (TEA·3HF).[10][11]

3'-O-Dimethoxytrityl (DMT): A Non-Canonical Placement for Strategic Synthesis

The 4,4'-dimethoxytrityl (DMT) group is arguably the most critical protecting group for standard oligonucleotide synthesis.[12] It is typically placed on the 5'-hydroxyl group, where its primary function is to block this position, allowing the chain to be extended from the 3'-end.[13][14] Its key feature is its lability under mild acidic conditions (e.g., trichloroacetic or dichloroacetic acid), which allows for its removal at the start of each coupling cycle.[6][12]

The placement of the DMT group on the 3'-hydroxyl, as in the target molecule, is a non-canonical arrangement. This positions the nucleoside for specialized synthetic strategies, such as the synthesis of oligonucleotides in the 5' to 3' direction or the attachment of specific modifications to the 3'-terminus of a sequence. The 5'-hydroxyl remains free for phosphitylation, reversing the standard polarity of the monomer.

The Synthetic Pathway: A Step-by-Step Guide

The synthesis of this compound is a multi-step process requiring precise control of reaction conditions to achieve the desired regioselectivity. The overall workflow is outlined below.

Caption: Overall workflow for the synthesis of the target protected adenosine.

Step 1: N6-Benzoylation of Adenosine

The first step is the protection of the exocyclic amine. A common and efficient method, known as the transient protection method, involves the in-situ silylation of the ribose hydroxyls, followed by benzoylation of the N6-amine and subsequent removal of the temporary silyl groups upon aqueous workup.[5]

| Parameter | Value |

| Starting Material | Adenosine |

| Reagents | Pyridine (anhydrous), Trimethylsilyl chloride (TMSCl), Benzoyl chloride (BzCl) |

| Reaction Time | 2-4 hours for silylation; 4-16 hours for benzoylation |

| Temperature | 0°C to Room Temperature |

| Typical Yield | 80-90% |

Experimental Protocol:

-

Suspend adenosine in anhydrous pyridine under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add trimethylsilyl chloride (TMSCl) dropwise. The amount is typically in excess (e.g., 4-5 equivalents) to ensure complete silylation of all hydroxyl groups.

-

Stir the mixture at 0°C for 2-3 hours, allowing it to become a clear solution as the silylated adenosine dissolves.

-

Slowly add benzoyl chloride (BzCl, ~1.5-2.0 equivalents) to the reaction mixture, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture back to 0°C and quench the reaction by the slow addition of water, followed by concentrated ammonium hydroxide to hydrolyze the silyl ethers and remove any O-benzoyl groups.

-

Concentrate the mixture under reduced pressure and purify the resulting crude N6-Benzoyl-adenosine by recrystallization or silica gel chromatography.[4]

Step 2: Regioselective 2'-O-TBDMS Protection

To selectively protect the 2'-hydroxyl, the 3'- and 5'-hydroxyls are first protected together using a bridging group. The Markiewicz procedure, using di-tert-butylsilyl bis(trifluoromethanesulfonate), is highly effective for this purpose.[15] This locks the 3' and 5' positions, leaving only the 2'-OH available for subsequent reaction.

Caption: Two-step process for regioselective 2'-O-TBDMS protection.

Experimental Protocol:

-

Dissolve N6-Benzoyl-adenosine in anhydrous DMF or pyridine under an inert atmosphere.

-

Cool the solution to 0°C. Add di-tert-butylsilyl bis(trifluoromethanesulfonate) and stir for approximately 1 hour to form the 3',5'-O-DTBS bridge.[15]

-

To the same reaction mixture, add tert-butyldimethylsilyl chloride (TBDMS-Cl) and allow the reaction to proceed for several hours, potentially with gentle heating (e.g., 60°C), until TLC analysis shows complete consumption of the starting material.

-

Quench the reaction and perform an extractive workup. The crude product is typically purified by column chromatography to yield the fully protected intermediate.

Step 3: Liberation of the 3' and 5' Hydroxyls

With the 2'-OH now protected by the stable TBDMS group, the temporary 3',5'-O-DTBS bridge can be removed to yield the key intermediate, N6-Benzoyl-2'-O-TBDMS-adenosine.

Experimental Protocol:

-

Dissolve the product from Step 2 in an appropriate solvent mixture, such as pyridine and dichloromethane.

-

Cool the solution to 0°C.

-

Slowly add a fluoride source, typically hydrogen fluoride-pyridine complex (HF·Py).

-

Stir the reaction at 0°C for 1-2 hours, monitoring by TLC until the starting material is consumed.[15]

-

Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Perform an extractive workup and purify the product by silica gel chromatography to isolate N6-Benzoyl-2'-O-TBDMS-adenosine.

Step 4: Selective 3'-O-DMT Protection

This step is the most challenging due to the higher intrinsic reactivity of the primary 5'-hydroxyl compared to the secondary 3'-hydroxyl. A direct, selective tritylation of the 3'-OH is difficult. Therefore, a more robust strategy involves temporarily blocking the 5'-OH with an orthogonal protecting group, installing the DMT group at the 3'-position, and then selectively removing the temporary 5'-block. While various orthogonal groups exist, this protocol outlines a conceptual pathway. Note: Optimization of specific reagents and conditions is crucial for this step.

Experimental Protocol:

-

(Conceptual) 5'-OH Orthogonal Protection: Dissolve N6-Benzoyl-2'-O-TBDMS-adenosine in an anhydrous solvent. React with a suitable protecting group reagent (e.g., a base-labile group like Fmoc-Cl or a photolabile group) under conditions that favor reaction at the primary 5'-OH. Purify the 5'-O-protected intermediate.

-

3'-O-DMT Installation: Dissolve the 5'-O-protected intermediate in anhydrous pyridine. Add 4,4'-dimethoxytrityl chloride (DMT-Cl, ~1.2 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Stir the reaction at room temperature for 3-12 hours, monitoring by TLC.[15]

-

Once the reaction is complete, quench with methanol and concentrate the mixture. Purify the fully protected product, N6-Benzoyl-2'-O-TBDMS-3'-O-DMT-5'-O-(Orthogonal-PG)-adenosine, by column chromatography.

-

(Conceptual) 5'-OH Deprotection: Selectively remove the orthogonal protecting group under conditions that leave the Bz, TBDMS, and DMT groups intact (e.g., mild base for an Fmoc group). Purify the final target molecule by column chromatography.

Purification and Characterization

Purification of fully protected nucleosides, which are often non-crystalline oils or foams, relies heavily on silica gel column chromatography.[16] The polarity of the solvent system must be carefully optimized to separate the desired product from unreacted starting materials and side products (e.g., the 5'-O-DMT isomer).

Analytical Validation:

-

TLC/HPLC: To monitor reaction progress and assess the purity of the final product.

-

¹H and ¹³C NMR: To confirm the structure, verifying the presence and location of all protecting groups through characteristic chemical shifts (e.g., the aromatic protons of Bz and DMT, the tert-butyl protons of TBDMS, and the methoxy protons of DMT).

-

Mass Spectrometry (ESI-MS): To confirm the molecular weight of the final compound.

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| Low yield in Step 1 | Incomplete silylation; hydrolysis of BzCl. | Ensure all reagents and solvents are strictly anhydrous. Use a sufficient excess of TMSCl. |

| Formation of 3'-TBDMS isomer | Migration of the TBDMS group. | The 3',5'-O-DTBS bridging strategy is designed to prevent this. Ensure Step 2 goes to completion. |

| Incomplete DMT reaction (Step 4) | Inactive DMT-Cl; insufficient reaction time. | Use fresh or properly stored DMT-Cl. Use a catalyst like DMAP. Allow the reaction to run longer. |

| Difficult chromatographic separation | Similar polarity of isomers or byproducts. | Use a high-resolution silica gel. Employ a shallow gradient elution system. Repeat chromatography if necessary. |

Conclusion

The synthesis of this compound is a complex but achievable process that leverages the principles of orthogonal protecting group chemistry. Each step, from the initial benzoylation to the final regioselective tritylation, must be executed with precision to ensure a high-purity product. This protected monomer serves as a valuable and specialized tool, enabling the synthesis of oligonucleotides with 3'-modifications or through non-standard 5'-to-3' elongation, thereby expanding the toolkit for researchers in nucleic acid chemistry.

References

- ProQuest. (n.d.). Improved Synthesis of Phosphoramidite-Protected N6-Methyladenosine via BOP-Mediated SNAr Reaction.

- BenchChem. (2025). The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the DMT Protecting Group.

- BenchChem. (2025). The Pivotal Role of Benzoylation in Adenosine Chemistry: A Technical Guide.

-

Wikipedia. (2025). Dimethoxytrityl. Retrieved from [Link]

- Google Patents. (n.d.). US6414137B1 - Selective solvent extraction for the purification of protected nucleosides.

-

Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]

-

ResearchGate. (2024). I would like to know why dmt protection is 5'OH specific?. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of N 6 -benzoyl-8,1′-13 C-2′-O-TBDMS-adenosine.... Retrieved from [Link]

-

ACS Publications. (2024). Overview and Recent Advances in the Purification and Isolation of Therapeutic Oligonucleotides. Organic Process Research & Development. Retrieved from [Link]

-

National Institutes of Health. (2016). Hoogsteen face-labeled adenosine phosphoramidite for solid-phase RNA synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleoside phosphoramidite. Retrieved from [Link]

-

Silantes. (n.d.). Adenosine Phosphoramidite. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Advanced method for oligonucleotide deprotection. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). RNA Synthesis Using 2'- O -( Tert -Butyldimethylsilyl) Protection. Retrieved from [Link]

-

ATDBio. (n.d.). Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis. Retrieved from [Link]

- Google Patents. (n.d.). WO2009117227A2 - Deprotection of oligonucleotides that contain one or more ribonucleotides.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. blog.biosearchtech.com [blog.biosearchtech.com]

- 7. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. atdbio.com [atdbio.com]

- 10. researchgate.net [researchgate.net]

- 11. WO2009117227A2 - Deprotection of oligonucleotides that contain one or more ribonucleotides - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. biotage.com [biotage.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. US6414137B1 - Selective solvent extraction for the purification of protected nucleosides - Google Patents [patents.google.com]

A Technical Guide to the Structural Elucidation of N6-Benzoyl-2'-O-tert-butyldimethylsilyl-3'-O-DMT-adenosine

Abstract

The precise chemical synthesis of oligonucleotides is fundamental to advancements in therapeutics, diagnostics, and molecular biology. The quality of the final product is critically dependent on the purity and structural integrity of the constituent building blocks. This guide provides an in-depth, multi-platform analytical strategy for the comprehensive structure elucidation of N6-Benzoyl-2'-O-tert-butyldimethylsilyl-3'-O-DMT-adenosine, a key protected ribonucleoside used in RNA synthesis. We detail an integrated workflow that leverages High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight verification, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments for unambiguous atomic-level characterization. This document is intended for researchers, chemists, and quality control specialists in the field of nucleic acid chemistry, offering both the theoretical basis and practical protocols for ensuring the fidelity of this essential synthetic precursor.

Introduction: The Critical Role of Protected Nucleosides

This compound is a sophisticated derivative of the natural ribonucleoside, adenosine. Each modification serves a distinct and vital purpose during automated solid-phase RNA synthesis. The 4,4'-dimethoxytrityl (DMT) group on the 3'-hydroxyl provides a temporary, acid-labile protecting group, while the tert-butyldimethylsilyl (TBDMS) group shields the 2'-hydroxyl to prevent isomerization and branching during phosphoramidite coupling.[1][2] The benzoyl (Bz) group protects the exocyclic amine (N6) of the adenine base from undesired side reactions.

Given that any impurity or structural ambiguity in this building block will be propagated and amplified in the final oligonucleotide product, rigorous structural verification is not merely a quality control step but a prerequisite for success. This guide outlines a systematic approach to confirm the identity and structure of this molecule with the highest degree of confidence.

Integrated Analytical Workflow

A robust elucidation strategy does not rely on a single technique but rather on the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they create a self-validating system. Our approach begins with establishing sample purity, proceeds to confirmation of mass, and culminates in the detailed mapping of the covalent framework.

Caption: Integrated workflow for structure elucidation.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

Before undertaking complex structural analyses, it is imperative to ascertain the purity of the sample. HPLC, particularly reverse-phase HPLC, is the cornerstone technique for this purpose due to its high resolution and sensitivity in separating the target compound from closely related impurities, such as isomers or incompletely protected precursors.[3][4]

A typical analysis involves injecting the sample onto a C18 column and eluting with a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile. The lipophilic DMT group provides strong retention on the reverse-phase column, facilitating excellent separation.[5] The purity is determined by integrating the peak area of the main compound relative to the total area of all observed peaks in the chromatogram. For use in synthesis, a purity of ≥98% is typically required.

Experimental Protocol: HPLC Purity Assessment

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 50 mM Triethylammonium acetate (TEAA), pH 7.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% to 95% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 260 nm.

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of 50:50 Acetonitrile:Water.

-

Analysis: Inject 10 µL and integrate the resulting chromatogram to calculate the area percentage of the main peak.

Molecular Weight Confirmation: Mass Spectrometry (MS)

Mass spectrometry provides a direct measurement of the molecular weight of the compound, serving as a crucial checkpoint for its identity. Electrospray Ionization (ESI) is the preferred method for this type of molecule as it is a soft ionization technique that typically yields the intact protonated molecule, [M+H]⁺, with minimal fragmentation.[6][7]

The expected monoisotopic mass of this compound (C₅₀H₅₉N₅O₇Si) is 885.4187 g/mol . High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, can measure this mass with an accuracy of <5 ppm, providing unambiguous confirmation of the elemental composition.[8]

Tandem MS (MS/MS) experiments can further validate the structure by inducing fragmentation and analyzing the resulting daughter ions.[9] Key expected fragmentation pathways include:

-

Loss of the DMT group: The most prominent fragmentation, resulting in a stable dimethoxytrityl cation (m/z 303.1) and leaving the [M-DMT]⁺ fragment.

-

Cleavage of the Glycosidic Bond: Separation of the protected base (N6-Benzoyl-adenine) from the protected ribose sugar.

-

Loss of Protecting Groups: Sequential loss of the TBDMS and Benzoyl groups.

| Precursor Ion [M+H]⁺ | Calculated m/z | Key Fragment | Fragment Description |

| C₅₀H₆₀N₅O₇Si⁺ | 886.4260 | [M+H-DMT]⁺ | Loss of the 3'-O-DMT group |

| [DMT]⁺ | The stable dimethoxytrityl cation | ||

| [BH₂]⁺ | N6-Benzoyl-adenine base | ||

| [M+H-TBDMS]⁺ | Loss of the 2'-O-TBDMS group |

Table 1: Predicted ESI-MS ions for the target compound.

Experimental Protocol: ESI-MS Analysis

-

Instrument: ESI-TOF or ESI-Orbitrap Mass Spectrometer.

-

Ionization Mode: Positive ion mode.

-

Sample Infusion: Dissolve the sample (approx. 10 µM) in 50:50 Acetonitrile:Water with 0.1% formic acid and infuse at 5 µL/min.

-

Data Acquisition: Acquire spectra in the m/z range of 100-1200.

-

MS/MS: Select the [M+H]⁺ ion for collision-induced dissociation (CID) to observe characteristic fragment ions.

Unambiguous Structure Verification: NMR Spectroscopy

While MS confirms the mass, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for elucidating the precise atomic connectivity and stereochemistry of a molecule.[10] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for a complete assignment.[11][12]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 3. researchgate.net [researchgate.net]

- 4. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d.docksci.com [d.docksci.com]

- 6. lifesciencesite.com [lifesciencesite.com]

- 7. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 8. rsc.org [rsc.org]

- 9. uab.edu [uab.edu]

- 10. NMR characterization of oligonucleotides and peptides | Bruker [bruker.com]

- 11. emerypharma.com [emerypharma.com]

- 12. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N⁶-Benzoyl-5'-O-DMT-2'-O-tert-butyldimethylsilyl-adenosine: A Cornerstone of RNA Synthesis

Abstract: N⁶-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-tert-butyldimethylsilyl-adenosine is a critical building block in the chemical synthesis of RNA oligonucleotides. Its trifecta of precisely chosen protecting groups—the N⁶-Benzoyl for the exocyclic amine, the 5'-O-DMT for the primary hydroxyl, and the 2'-O-TBDMS for the secondary hydroxyl—enables the high fidelity, stepwise assembly of RNA chains via phosphoramidite chemistry. This guide provides an in-depth analysis of its chemical properties, the specific roles of its protecting groups, its application in solid-phase synthesis, and the analytical methods used for its characterization. It is intended for researchers, chemists, and drug development professionals engaged in the synthesis of therapeutic and diagnostic oligonucleotides.

A preliminary review of the topic "N⁶-Benzoyl-2'-O-tert-butyldimethylsilyl-3'-O-DMT-adenosine" suggests a likely typographical error. The standard convention for phosphoramidite chemistry involves a 5'-O-DMT protecting group for 3' to 5' synthesis. While less common positional isomers exist[], this guide will focus on the widely utilized N⁶-Benzoyl-5'-O-DMT-2'-O-TBDMS-adenosine and its corresponding 3'-CE phosphoramidite derivative, which are central to modern RNA synthesis.

Chemical Structure and Physicochemical Properties

The molecular architecture of this adenosine derivative is meticulously designed to meet the stringent demands of automated solid-phase RNA synthesis. Each component serves a distinct and vital purpose, ensuring that reactions proceed with high specificity and efficiency.

Molecular Structure and Functional Components

The molecule consists of an adenosine core modified with three key protecting groups. The strategic placement of these groups is fundamental to controlling reactivity during the synthesis cycle.

-

Adenosine Core: The foundational purine nucleoside.

-

N⁶-Benzoyl (Bz) Group: Protects the exocyclic amine on the adenine base, preventing unwanted side reactions during phosphoramidite activation and coupling.

-

5'-O-Dimethoxytrityl (DMT) Group: A bulky, acid-labile group protecting the 5'-hydroxyl. Its removal exposes the nucleophilic site for the subsequent coupling reaction and releases a colored cation that allows for real-time monitoring of synthesis efficiency[2].

-

2'-O-tert-butyldimethylsilyl (TBDMS) Group: A sterically hindered silyl ether that protects the 2'-hydroxyl group. This is the most critical protecting group in RNA synthesis, as it prevents phosphodiester bond migration and chain cleavage, which are significant risks due to the reactivity of the vicinal 2'-hydroxyl[3][4][5].

dot graph "Molecular_Structure_and_Protecting_Groups" { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions A [label="N⁶-Benzoyl-5'-O-DMT-2'-O-TBDMS-adenosine", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"];

// Protecting Groups N6_Bz [label="N⁶-Benzoyl (Bz)\nProtects Adenine Base", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-3,-1.5!"]; O5_DMT [label="5'-O-DMT\nAcid-Labile 5'-OH Protection", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,1.5!"]; O2_TBDMS [label="2'-O-TBDMS\nFluoride-Labile 2'-OH Protection", fillcolor="#34A853", fontcolor="#FFFFFF", pos="3,-1.5!"];

// Edges connecting groups to the core molecule A -- N6_Bz [label="Prevents base modification"]; A -- O5_DMT [label="Enables stepwise 3'→5' synthesis"]; A -- O2_TBDMS [label="Prevents chain cleavage\n& 2'-5' linkages"]; } Caption: Functional components of the protected adenosine monomer.

Physicochemical Data Summary

The properties of the phosphoramidite derivative are crucial for its handling, storage, and performance in synthesis.

| Property | Value | Source |

| Synonyms | DMT-2'-O-TBDMS-rA(Bz) Phosphoramidite, N⁶-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(t-butyl-dimethylsilyl)-adenosine-3'-CE-Phosphoramidite | [] |

| Appearance | White to off-white powder | [] |

| Molecular Formula | C₅₃H₆₆N₇O₈PSi | [] |

| Molecular Weight | 988.21 g/mol | [] |

| Purity | ≥98% by HPLC | [] |

| Storage Conditions | Store at -20 °C, protect from light and moisture | [] |

The Chemistry of Protection and Deprotection

The success of RNA synthesis hinges on the orthogonal stability of the protecting groups. Each group must remain intact during specific steps of the synthesis cycle while being selectively removable under conditions that do not harm the growing oligonucleotide chain[2][7][8].

N⁶-Benzoyl Group

The benzoyl group is stable throughout the acid-base cycles of synthesis but is readily cleaved under basic conditions during the final deprotection step. Typically, a mixture of concentrated ammonium hydroxide and ethanol or aqueous methylamine is used to remove the benzoyl group from the adenine base[4][9].

5'-O-DMT Group

The DMT group is highly sensitive to acid. It is removed at the beginning of each synthesis cycle by treatment with a mild acid like trichloroacetic acid (TCA) in dichloromethane. This deprotection is rapid and quantitative, regenerating the 5'-hydroxyl group for the next coupling reaction[4][10].

2'-O-TBDMS Group

The TBDMS group is the workhorse for 2'-hydroxyl protection. It is stable to both the acidic conditions of DMT removal and the basic conditions used for phosphoramidite coupling. Its removal is the final step in deprotection, requiring a specific fluoride ion source[5].

Deprotection Protocol for 2'-O-TBDMS:

-

Reagent: Triethylamine trihydrofluoride (TEA·3HF) in a solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) is a common choice. Tetrabutylammonium fluoride (TBAF) is also used but can be less reliable due to its sensitivity to water content[11][12].

-

Procedure: The base-deprotected oligonucleotide is dissolved in the TEA·3HF solution.

-

Incubation: The mixture is heated to 65°C for approximately 1.5 to 2.5 hours to ensure complete desilylation[11][12].

-

Quenching: The reaction is quenched to neutralize the fluoride reagent before purification.

Premature loss of the TBDMS group can lead to cleavage of the phosphodiester backbone or migration of the phosphate linkage from the 3'-5' position to a 2'-5' position, compromising the integrity of the final RNA product[5].

Application in Solid-Phase Oligonucleotide Synthesis

The protected adenosine, once converted into its 3'-CE phosphoramidite form, becomes the monomer ready for incorporation into a growing RNA chain on a solid support. The synthesis proceeds in a cyclical four-step process.

dot digraph "Oligonucleotide_Synthesis_Cycle" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Styles subgraph "cluster_steps" { label="Synthesis Cycle"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368"];

}

// Edges Deblock -> Coupling [label="Exposes 5'-OH"]; Coupling -> Capping [label="New phosphite triester formed"]; Capping -> Oxidation [label="Blocks unreacted 5'-OH"]; Oxidation -> Deblock [label="Stabilizes backbone", constraint=false];

// Invisible nodes for layout start [label="Start Cycle with\nSolid Support-Bound Chain", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; start -> Deblock; } Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Detailed Experimental Protocol: A Single Coupling Cycle

-

Step 1: Deblocking (Detritylation)

-

Objective: To remove the 5'-DMT group from the nucleotide bound to the solid support, exposing the 5'-hydroxyl group.

-

Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

-

Procedure: The reagent is passed through the synthesis column for 1-2 minutes, followed by washing with anhydrous acetonitrile to remove the acid and the cleaved DMT cation[4][10].

-

-

Step 2: Coupling

-

Objective: To form a new phosphite triester bond between the activated phosphoramidite monomer and the free 5'-hydroxyl of the growing chain.

-

Reagents:

-

The N⁶-Benzoyl-5'-O-DMT-2'-O-TBDMS-adenosine 3'-CE phosphoramidite monomer.

-

An activator, such as 5-(Ethylthio)-1H-tetrazole (ETT) or 2,5-Dichlorobenzylthiotetrazole (DCI).

-

-

Mechanism: The activator protonates the nitrogen of the diisopropylamino group on the phosphoramidite, creating a highly reactive intermediate. The free 5'-hydroxyl of the support-bound chain then attacks the phosphorus center, displacing the activated leaving group to form the desired linkage[13][].

-

Procedure: The phosphoramidite and activator are dissolved in acetonitrile and delivered simultaneously to the synthesis column. The reaction typically proceeds for 2-10 minutes[4].

-

-

Step 3: Capping

-

Objective: To permanently block any 5'-hydroxyl groups that failed to react during the coupling step, preventing the formation of deletion-mutant sequences.

-

Reagents: A two-part capping mixture, typically Acetic Anhydride (Cap A) and N-Methylimidazole (Cap B).

-

Procedure: The capping reagents are delivered to the column to acetylate the unreacted 5'-hydroxyls. This step is crucial for achieving high purity of the final product[10].

-

-

Step 4: Oxidation

-

Objective: To convert the unstable phosphite triester linkage into a stable, natural pentavalent phosphate triester backbone.

-

Reagent: A solution of iodine (0.02 M) in a mixture of tetrahydrofuran (THF), pyridine, and water[4].

-

Procedure: The oxidizing solution is passed through the column, rapidly converting P(III) to P(V). The column is then washed with acetonitrile to prepare for the next cycle[4].

-

Analytical Characterization

Rigorous analytical control is essential to confirm the identity and purity of the protected nucleoside phosphoramidite before its use in synthesis.

| Analysis Technique | Expected Observations | Purpose |

| ³¹P NMR | A characteristic signal in the phosphoramidite region (~148-152 ppm). | Confirms the presence and purity of the phosphoramidite moiety. |

| ¹H NMR | Distinct signals corresponding to the protons of the DMT, TBDMS, benzoyl, and ribose groups. | Verifies the overall molecular structure and the presence of all protecting groups. |

| Mass Spectrometry (ESI-MS) | Detection of the protonated molecular ion [M+H]⁺. High-resolution MS can confirm the elemental composition. Fragmentation patterns often show the loss of the DMT group (m/z 303)[15]. | Confirms the correct molecular weight and provides structural information through fragmentation analysis[15][16]. |

| HPLC | A single major peak indicating high purity (typically >98%). | Quantifies the purity of the compound and detects any potential isomers or degradation products. |

Conclusion

N⁶-Benzoyl-5'-O-DMT-2'-O-TBDMS-adenosine, and its corresponding phosphoramidite, represents a triumph of synthetic organic chemistry, enabling the routine and reliable synthesis of RNA. The careful selection and orthogonal application of its three protecting groups are the keys to its success. A thorough understanding of its chemical properties, the mechanisms of its reactions, and the protocols for its use is fundamental for any scientist working in the field of oligonucleotide therapeutics and research. This knowledge ensures the production of high-quality, full-length RNA molecules for a wide array of advanced applications.

References

- Title: Protecting groups for RNA synthesis: an increasing need for selective preparative methods - Chemical Society Reviews (RSC Publishing)

- Title: Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TBDMS-protected monomers Source: Glen Research URL

- Title: Oligoribonucleotides with 2′-O-(tert-Butyldi- methylsilyl)

- Title: Mechanism and stereochemical course of phosphoramidite coupling during...

- Title: N6-Benzoyl-2'-O-tert-butyldimethylsilyl-5'-O-MMT-adenosine 3'-CE phosphoramidite Source: Biosynth URL

- Title: Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions Source: BOC Sciences URL

- Title: N6-Benzoyl-2'-deoxy-5'-O-DMT-adenosine 3'-O-succinate triethylammonium salt Source: Biosynth URL

- Title: Phosphoramidite Chemistry for DNA and RNA Synthesis Source: BOC Sciences URL

- Title: Protecting groups for RNA synthesis: An increasing need for selective preparative methods Source: ResearchGate URL

- Title: The Science of Oligonucleotide Synthesis via Phosphoramidite Chemistry: Mechanisms, Efficiency, and Optimization Strategies Source: Catalysts URL

- Title: foundational principles of phosphoramidite chemistry for RNA Source: Benchchem URL

- Source: MedchemExpress.

- Source: MedchemExpress.

- Title: Protecting groups for RNA synthesis: an increasing need for selective preparative methods, Chemical Society Reviews Source: DeepDyve URL

- Title: Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis Source: ATDBio URL

- Title: Safe deprotection strategy for the tert-butyldimethylsilyl (TBS)

- Title: Synthesis, deprotection, analysis and purification of RNA and ribozymes Source: Oxford Academic URL

- Title: Glen Report 4-12: RNA Synthesis - Options for 2'-OH Protection Source: Glen Research URL

- Title: CAS 1803193-36-3 5'-O-DMT-2'-O-TBDMS-N6-Benzoyl-L-Adenosine 3'-CE phosphoramidite Source: BOC Sciences URL

- Title: N6-Benzoyladenosine | C17H17N5O5 | CID 11728391 Source: PubChem - NIH URL

- Title: N6-Benzoyl-5'-O-DMT-2'-O-methyladenosine | 110764-72-2 | NB08555 Source: Biosynth URL

- Title: CAS 129451-75-8 (5'-O-DMT-3'-O-TBDMS-N6-Benzoyl-Adenosine 2'-CE phosphoramidite)

- Title: 3'-Azido-N6-benzoyl-2'-O-tert-butyldimethylsilyl-5'-O-DMT-adenosine Source: ChemicalBook URL

- Title: N6-Benzoyl-2'-deoxy-5'-O-DMT-adenosine | 64325-78-6 | NB02601 Source: Biosynth URL

- Title: 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors Source: PubMed Central URL

- Title: Scheme 1. Synthesis of N 6 -benzoyl-8,1′-13 C-2′-O-TBDMS-adenosine...

- Title: A Comparative Analysis of 5'-O-DMT-2'-O-TBDMS-rI by NMR and Mass Spectrometry Source: Benchchem URL

Sources

- 2. glenresearch.com [glenresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. atdbio.com [atdbio.com]

- 7. Protecting groups for RNA synthesis: an increasing need for selective preparative methods - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. deepdyve.com [deepdyve.com]

- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 10. alfachemic.com [alfachemic.com]

- 11. glenresearch.com [glenresearch.com]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to N⁶-Benzoyl-5'-O-DMT-2'-O-TBDMS-Adenosine: Synthesis, Application, and Quality Control

For the seasoned researcher in oligonucleotide synthesis, the precise selection and handling of building blocks are paramount to achieving high-yield, high-fidelity nucleic acid sequences. Among these critical reagents is the protected adenosine phosphoramidite, a cornerstone for the incorporation of adenine into synthetic RNA. This guide provides an in-depth technical overview of N⁶-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-adenosine and its activated phosphoramidite derivative, tailored for researchers, scientists, and professionals in drug development.

At its core, the strategic deployment of protecting groups on the adenosine nucleoside is what enables its successful application in solid-phase oligonucleotide synthesis. The N⁶-benzoyl group shields the exocyclic amine of the adenine base, preventing unwanted side reactions during the coupling cycles. The 5'-O-dimethoxytrityl (DMT) group provides a lipophilic handle for purification and is readily cleaved to allow for the subsequent coupling reaction. Finally, the 2'-O-tert-butyldimethylsilyl (TBDMS) group is a robust protecting group for the 2'-hydroxyl, critical for preventing chain branching and degradation during RNA synthesis.

Core Identifiers and Physicochemical Properties

Accurate identification and characterization of this key reagent are the foundation of reproducible and reliable oligonucleotide synthesis. While the specific CAS number for N⁶-Benzoyl-2'-O-tert-butyldimethylsilyl-3'-O-DMT-adenosine is not readily found in major chemical databases, the closely related and more commonly utilized N⁶-Benzoyl-5'-O-DMT-2'-O-TBDMS-adenosine has the CAS number 81265-93-2 .[1] Its phosphoramidite derivative, N⁶-Benzoyl-2'-O-tert-butyldimethylsilyl-5'-O-DMT-adenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is assigned CAS number 104992-55-4 .[2]

| Identifier | Value | Source |

| CAS Number | 81265-93-2 | Carl ROTH[1] |

| Molecular Formula | C₄₄H₄₉N₅O₇Si | Carl ROTH[1] |

| Molecular Weight | 787.97 g/mol | Carl ROTH[1] |

| IUPAC Name | N-(9-(5-O-(bis(4-methoxyphenyl)(phenyl)methyl)-2-O-((tert-butyldimethylsilyl)oxy)-β-D-ribofuranosyl)-9H-purin-6-yl)benzamide | N/A |

| Synonyms | N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)adenosine, DMT-rA(bz)-TBDMS | N/A |

The Strategic Importance of Protecting Groups in RNA Synthesis

The multi-step process of solid-phase oligonucleotide synthesis necessitates a carefully orchestrated series of chemical reactions. The success of each step hinges on the selective protection and deprotection of reactive functional groups on the nucleoside monomers. The choice of the benzoyl, DMT, and TBDMS groups for the adenosine amidite is a result of extensive optimization to ensure high coupling efficiencies and minimal side reactions.

The benzoyl group on the exocyclic amine of adenine is stable to the acidic conditions used for DMT removal and the oxidative conditions of the capping step. It is efficiently removed under basic conditions during the final deprotection of the oligonucleotide. The DMT group at the 5'-hydroxyl position is acid-labile, allowing for its removal to free up the hydroxyl for the next coupling reaction. The TBDMS group protecting the 2'-hydroxyl is stable to both acidic and basic conditions encountered during the synthesis cycles and is typically removed using a fluoride source in the final deprotection step.[]

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Quality Control and Handling

The purity and stability of the N⁶-Benzoyl-5'-O-DMT-2'-O-TBDMS-adenosine phosphoramidite are critical for successful oligonucleotide synthesis. It is imperative to handle this reagent under anhydrous conditions to prevent hydrolysis. Storage at -20°C under an inert atmosphere is recommended. []Purity should be assessed by ³¹P NMR and HPLC prior to use. The presence of significant amounts of the H-phosphonate impurity can indicate degradation and will lead to lower coupling efficiencies.

Safety Precautions

As with all laboratory chemicals, appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be worn when handling protected phosphoramidites and the associated reagents. [4][5][6]All manipulations should be performed in a well-ventilated fume hood. [4]In case of contact with skin or eyes, rinse immediately with plenty of water. [5]Consult the Safety Data Sheet (SDS) for detailed safety information. [4][5][6][7]

Conclusion

The successful synthesis of high-quality RNA oligonucleotides is a complex process that relies on a deep understanding of the chemistry involved and the meticulous handling of the building blocks. N⁶-Benzoyl-5'-O-DMT-2'-O-TBDMS-adenosine and its phosphoramidite derivative are indispensable reagents in this field. By adhering to the principles of proper handling, storage, and application, researchers can confidently incorporate adenine into their synthetic RNA sequences, paving the way for advancements in therapeutics, diagnostics, and fundamental biological research.

References

-

ResearchGate. Synthesis of N 6 -benzoyl-8,1′-13 C-2′-O-TBDMS-adenosine... [Link]

-

PubChem. N6-Benzoyladenosine. [Link]

-

Carl ROTH. N6-Benzoyl-2'-O-tert-butyldimethylsilyl-5'-O-DMT-adenosine. [Link]

-

Thermo Fisher Scientific. Safety Data Sheet - Adenosine. [Link]

Sources

- 1. N6-Benzoyl-2'-O-tert-butyldimethylsilyl-5'-O-DMT-adenosine, 10 g, CAS No. 81265-93-2 | Nucleotides & Nucleosides | Nucleotides & Nucleosides | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 2. N6-Benzoyl-2'-O-tert-butyldimethylsilyl-5'-O-DMT-adenosine… [cymitquimica.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. fishersci.se [fishersci.se]

- 6. biosynth.com [biosynth.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

molecular weight of N6-Benzoyl-2'-O-tert-butyldimethylsilyl-3'-O-DMT-adenosine

An In-Depth Technical Guide to N⁶-Benzoyl-5'-O-DMT-2'-O-TBDMS-adenosine: The Cornerstone of RNA Synthesis

Abstract

This technical guide provides a comprehensive examination of N⁶-Benzoyl-5'-O-dimethoxytrityl-2'-O-tert-butyldimethylsilyl-adenosine and its activated phosphoramidite derivative, a critical building block in the solid-phase synthesis of RNA oligonucleotides. As a senior application scientist, this document moves beyond simple procedural descriptions to elucidate the chemical rationale behind the selection of its specific protecting groups and their orchestrated removal. We will detail the synthesis of this key reagent, its application in automated synthesis cycles, and the final deprotection protocols required to yield high-purity, functional RNA. This guide is intended for researchers, chemists, and drug development professionals who require a deep, mechanistic understanding of RNA oligonucleotide manufacturing.

Note on Nomenclature: The requested topic, N⁶-Benzoyl-2'-O-tert-butyldimethylsilyl-3'-O-DMT-adenosine, describes a molecule with a non-standard protecting group arrangement that would preclude its use in standard 3'-to-5' oligonucleotide synthesis (as the 3'-hydroxyl group is blocked by DMT). This guide will focus on the functionally relevant and commercially standard isomer, N⁶-Benzoyl-5'-O-DMT-2'-O-tert-butyldimethylsilyl-adenosine , and its corresponding 3'-phosphoramidite, which is the cornerstone reagent for incorporating adenosine into synthetic RNA.

Physicochemical Properties and Structural Analysis

The efficacy of an oligonucleotide synthesis campaign is predicated on the purity and stability of its building blocks. The adenosine phosphoramidite is a complex molecule where each functional group is strategically protected to ensure specific reactivity at each step of the synthesis cycle.

| Property | Value | Source |

| Compound Name | N⁶-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-adenosine-3'-O-(2-cyanoethyl-N,N-diisopropyl)-phosphoramidite | [1] |

| Molecular Formula | C₅₃H₆₆N₇O₈PSi | [2] |

| Molecular Weight | 988.2 g/mol | Calculated |

| Appearance | White to off-white foam or powder | General Knowledge |

| Solubility | Acetonitrile, Dichloromethane, THF | [1][3] |

| Storage Conditions | -20°C under Argon or Nitrogen | [3] |

The Rationale Behind the Protecting Group Strategy

The selection of orthogonal protecting groups is the most critical aspect of oligonucleotide synthesis. Each group must be stable to the conditions required for the removal of the others, yet be removable itself under specific, non-damaging conditions.

-

N⁶-Benzoyl (Bz): This acyl group protects the exocyclic amine of the adenine base.[1][4] It is stable throughout the synthesis cycles but is readily removed during the final basic deprotection step (e.g., with aqueous ammonia).[4] This prevents unwanted side reactions at the nucleobase.

-

5'-Dimethoxytrityl (DMT): The bulky DMT group protects the 5'-hydroxyl. Its key feature is its lability to mild acid (e.g., 3% trichloroacetic acid in DCM).[1] This allows for its selective removal at the start of each coupling cycle to free the 5'-hydroxyl for reaction with the incoming phosphoramidite.

-

2'-tert-Butyldimethylsilyl (TBDMS): Protecting the 2'-hydroxyl group is the central challenge in RNA synthesis compared to DNA synthesis. The TBDMS group provides the necessary steric hindrance to prevent side reactions and is stable to both the acidic detritylation and the basic conditions of phosphoramidite chemistry. It is reliably removed post-synthesis using a fluoride source, such as triethylamine trihydrofluoride (TEA·3HF).

-

3'-(2-cyanoethyl-N,N-diisopropyl)-phosphoramidite: This is the reactive group that enables the formation of the phosphite triester linkage. The diisopropylamino group is an excellent leaving group upon activation by an acidic azole catalyst (e.g., tetrazole), and the cyanoethyl group protects the resulting phosphite, which is later removed by base-catalyzed β-elimination during final deprotection.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];

} end

Synthesis of the Adenosine Phosphoramidite Building Block

The synthesis of the final phosphoramidite is a multi-step process requiring careful purification at each stage. The following protocol is a representative synthesis.[1][3][5]

Protocol 1: Synthesis of N⁶-Benzoyl-5'-O-DMT-2'-O-TBDMS-adenosine-3'-CE-phosphoramidite

-

Benzoylation: Start with commercially available adenosine. React with benzoyl chloride to protect the N⁶-amino group. This step often involves transient protection of the hydroxyl groups with silylating agents (e.g., TMSCl) which are subsequently removed during aqueous workup.[3][5]

-

5'-Hydroxyl Protection: React the N⁶-benzoyl-adenosine with 4,4'-dimethoxytrityl chloride (DMT-Cl) in anhydrous pyridine. This selectively protects the primary 5'-hydroxyl group. The reaction is monitored by TLC and purified by silica gel chromatography.[1][3]

-

2'-Hydroxyl Protection: The resulting 5'-O-DMT-N⁶-benzoyl-adenosine is then reacted with tert-butyldimethylsilyl chloride (TBDMS-Cl) to protect the 2'-hydroxyl group. This step requires careful control of conditions to favor the 2'-position over the 3'-position.

-

3'-Phosphitylation: The purified 5'-O-DMT-2'-O-TBDMS-N⁶-benzoyl-adenosine is dissolved in anhydrous THF. Diisopropylethylamine (DIPEA) is added, followed by 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl).[1][3] The reaction is stirred at room temperature until complete (monitored by TLC or ³¹P NMR).

-

Purification: The final phosphoramidite product is purified by precipitation or silica gel chromatography under anhydrous conditions, co-evaporated with anhydrous acetonitrile, and dried under a high vacuum to yield a stable foam.[3]

dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];

} end

Application in Automated Solid-Phase RNA Synthesis

The prepared phosphoramidite is used in an automated DNA/RNA synthesizer. The synthesis occurs on a solid support, typically Controlled Pore Glass (CPG), and follows a four-step cycle for each nucleotide addition.[1]

The Synthesis Cycle:

-

Deblocking (Detritylation): The solid support with the nascent oligonucleotide chain is treated with a mild acid (e.g., 3% Trichloroacetic acid in Dichloromethane) to remove the 5'-DMT group, exposing a free 5'-hydroxyl for the next coupling step.

-

Coupling: The adenosine phosphoramidite building block and an activator (e.g., tetrazole) are delivered to the synthesis column. The activator protonates the phosphoramidite, which then reacts with the free 5'-hydroxyl of the growing chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") using a mixture of acetic anhydride and N-methylimidazole. This prevents the formation of failure sequences (n-1 shortmers).

-

Oxidation: The newly formed phosphite triester linkage is unstable. It is oxidized to the more stable phosphate triester using an iodine solution in the presence of water and pyridine.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Post-Synthesis Cleavage and Deprotection

After the full-length sequence is synthesized, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed to yield the final, functional RNA.

Protocol 2: Two-Step Deprotection

-

Base and Phosphate Deprotection:

-

The solid support is first treated with a concentrated solution of aqueous ammonia or a mixture of ammonia and methylamine (AMA).

-

This single step performs three actions:

-

Cleaves the succinyl linker, releasing the oligonucleotide from the CPG support.

-

Removes the cyanoethyl protecting groups from the phosphate backbone via β-elimination.

-

Removes the N⁶-Benzoyl protecting group from the adenosine bases.[4]

-

-

The resulting solution contains the partially protected oligonucleotide (with only the 2'-TBDMS groups remaining). The solution is evaporated to dryness.

-

-

2'-TBDMS Group Removal:

-

The dried oligonucleotide is re-dissolved in a fluoride-containing reagent. A common and effective choice is triethylamine trihydrofluoride (TEA·3HF) in a solvent like DMSO or DMF.

-

The mixture is heated (e.g., 65°C) for several hours to drive the desilylation to completion.

-

The reaction is quenched, and the final RNA product is desalted and purified, typically by HPLC or PAGE.

-

Conclusion

N⁶-Benzoyl-5'-O-DMT-2'-O-TBDMS-adenosine and its phosphoramidite derivative are masterfully designed molecules that enable the precise, automated synthesis of RNA. The orthogonal nature of its protecting groups—acid-labile DMT, base-labile benzoyl and cyanoethyl, and fluoride-labile TBDMS—is a testament to the chemical ingenuity that underpins modern biotechnology and drug development. A thorough understanding of the function and reactivity of each component of this building block is essential for troubleshooting synthesis protocols and producing high-quality RNA oligonucleotides for research, diagnostic, and therapeutic applications.

References

- Biosynth. (n.d.). N6-Benzoyl-2'-O-tert-butyldimethylsilyl-5'-O-MMT-adenosine 3'-CE phosphoramidite.

- BenchChem. (2025). Application Notes and Protocols: N,N-Dibenzoyl-Adenosine in Solid-Phase RNA Synthesis.

- MedchemExpress. (n.d.). N6-Benzoyl-2'-O-tert-butyldimethylsilyl-3'-O-DMT-adenosine.

- MedchemExpress. (n.d.). This compound.

- BenchChem. (2025). Application Notes and Protocols: Deprotection of Benzoyl Group from Adenosine.

- BenchChem. (2025). Application Notes and Protocols: Incorporation of N-Benzoylated Adenosine into DNA Aptamers.

- Chen, B., et al. (2018). Residue and site-specific labeling of CCR5 RNA pseudoknot reveals internal motions that correlate with microRNA binding.

- National Center for Biotechnology Information. (n.d.). N6-Benzoyladenosine. PubChem Compound Summary for CID 11728391.

- ChemicalBook. (n.d.). 3'-Azido-N6-benzoyl-2'-O-tert-butyldimethylsilyl-5'-O-DMT-adenosine.

- Biosynth. (n.d.). N6-Benzoyl-2'-deoxy-5'-O-DMT-adenosine 3'-O-succinate triethylammonium salt.

- Gassara, H., et al. (2021). Synthesis of Triazole-Linked SAM-Adenosine Conjugates: Functionalization of Adenosine at N-1 or N-6 Position without Protecting Groups. MDPI.

- MedchemExpress. (n.d.). N6-Benzoyl-3'-O-DMT-2'-O-(2-methoxyethyl) adenosine.

- LGC Biosearch Technologies. (n.d.). N6-Benzoyl-3'-O-tert-butyldimethylsilyl-5'-O-DMT-adenosine 2'-CE phosphoramidite.

- van der Klein, P. A., et al. (1998). 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors. PubMed Central.

- Biosynth. (n.d.). N6-Benzoyl-3'-O-tert-butyldimethylsilyl-5'-O-DMT-adenosine.

- Biosynth. (n.d.). N6-Benzoyl-5'-O-DMT-2'-O-methyladenosine.

Sources

A Senior Application Scientist's Guide to N6-Benzoyl-2'-O-tert-butyldimethylsilyl-5'-O-DMT-adenosine in Automated RNA Synthesis

Abstract

The precise chemical synthesis of RNA oligonucleotides is the bedrock of advancements in therapeutics, diagnostics, and fundamental biological research, from mRNA vaccines to siRNA-based gene silencing.[1] This process is a feat of chemical engineering, relying on meticulously designed monomer building blocks to construct complex polymers with sequence-specific accuracy. This technical guide provides an in-depth examination of a cornerstone reagent: N6-Benzoyl-2'-O-tert-butyldimethylsilyl-5'-O-DMT-adenosine-3'-CE phosphoramidite . We will dissect its "mechanism of action" not in a biological context, but within the intricate, cyclical process of solid-phase phosphoramidite chemistry. This document serves as a resource for researchers, chemists, and drug development professionals, offering expert insights into the causality behind its molecular design, detailed protocols for its application, and a thorough understanding of its role in producing high-fidelity RNA.

Introduction: The Architecture of a High-Performance RNA Monomer

N6-Benzoyl-2'-O-tert-butyldimethylsilyl-5'-O-DMT-adenosine is a highly modified adenosine nucleoside, engineered specifically for incorporation into a growing nucleic acid chain during automated solid-phase synthesis.[2][3] Its complex name precisely describes the suite of chemical "protecting groups" attached to the core adenosine structure. These groups are not passive additions; they are active directors of chemical reactivity, ensuring that the synthesis proceeds in a controlled, stepwise manner.[]

The primary challenge in RNA synthesis, compared to DNA, is the presence of the 2'-hydroxyl group on the ribose sugar.[1] This group is highly reactive and, if left unprotected, would lead to unwanted side reactions, chain branching, and degradation of the oligonucleotide under synthesis conditions. The design of our subject molecule is a masterclass in chemical orthogonality—the selective protection and deprotection of functional groups.

Let's deconstruct the molecule to understand its functional components:

-

Adenosine Core: The fundamental nucleoside building block.

-

N6-Benzoyl (Bz): This group is attached to the exocyclic amine of the adenine base. Its function is to prevent this nucleophilic amine from participating in unwanted side reactions during the synthesis cycle.[][5]

-

5'-O-Dimethoxytrityl (DMT): A bulky, acid-labile group attached to the 5'-hydroxyl of the ribose.[6][7] The DMT group acts as a gatekeeper for chain elongation. Its removal at the start of each synthesis cycle reveals the reactive 5'-hydroxyl, which is the site for the addition of the next nucleotide.[8][9] The release of the DMT cation, which has a distinct orange color, is also used to monitor the efficiency of each coupling step in real-time.[5]

-

2'-O-tert-butyldimethylsilyl (TBDMS): A sterically bulky silyl ether protecting the critical 2'-hydroxyl group.[10][] This group is robust enough to withstand the acidic and basic conditions of the entire synthesis cycle but can be cleanly removed post-synthesis using a fluoride source.[6] Its size also influences the kinetics of the coupling reaction.[10]

-

3'-CE Phosphoramidite: This is the reactive moiety at the 3'-position, which, upon activation, forms a phosphite triester linkage with the 5'-hydroxyl of the preceding nucleotide on the solid support. The cyanoethyl (CE) group protects the phosphate during this step.[6]

Mechanism of Action: The Four-Step Synthesis Cycle

The "action" of this adenosine phosphoramidite is realized within the automated, cyclical workflow of solid-phase oligonucleotide synthesis.[8][] The process builds the RNA chain in the 3' to 5' direction.[3] Each cycle, which adds one nucleotide, consists of four distinct chemical steps.[13][14]

Caption: The four-step cycle of solid-phase RNA synthesis.

Step 1: Deblocking (Detritylation) The cycle begins with the removal of the acid-labile 5'-DMT group from the nucleotide attached to the solid support.[9] A solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane is passed through the synthesis column, cleaving the DMT ether and exposing a free 5'-hydroxyl group.[5]

Step 2: Coupling The N6-Benzoyl-2'-O-TBDMS-5'-O-DMT-adenosine phosphoramidite, along with an activator like 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT), is delivered to the column in anhydrous acetonitrile.[14][15] The activator protonates the diisopropylamino group of the phosphoramidite, creating a highly reactive intermediate that rapidly couples with the free 5'-hydroxyl group of the support-bound chain. This forms a new, but still unstable, phosphite triester linkage. Coupling times for RNA monomers are typically longer than for DNA due to the steric bulk of the 2'-TBDMS group.[10]

Step 3: Capping As the coupling efficiency is high but not 100%, a small fraction of the support-bound chains will have unreacted 5'-hydroxyl groups.[8] To prevent these "failure sequences" from elongating in subsequent cycles, they are permanently blocked. A capping mixture, typically containing acetic anhydride, is introduced to acetylate any free 5'-hydroxyls, rendering them unreactive for the remainder of the synthesis.[9]

Step 4: Oxidation The newly formed phosphite triester linkage is unstable and must be converted to a more robust phosphate triester.[9] An oxidizing solution, usually containing iodine in a tetrahydrofuran/water/pyridine mixture, is used to oxidize the P(III) center to P(V), stabilizing the internucleotide bond.[9] With the backbone now stable, the cycle can repeat, beginning with the detritylation of the just-added adenosine monomer to prepare for the next coupling reaction.

Experimental Protocol: Single Adenosine Incorporation

This protocol outlines a standard cycle for incorporating the adenosine phosphoramidite on a 1 µmol scale using an automated DNA/RNA synthesizer.

| Step | Action | Reagent | Typical Duration | Purpose |

| 1 | Deblocking | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 60-90 seconds | Removes the 5'-DMT group from the support-bound oligo. |

| 2 | Wash | Anhydrous Acetonitrile (ACN) | 45 seconds | Removes residual acid and prepares for coupling. |

| 3 | Coupling | 0.1 M Adenosine Phosphoramidite in ACN + 0.25 M ETT in ACN | 6-12 minutes | Couples the new adenosine monomer to the growing chain. |

| 4 | Wash | Anhydrous Acetonitrile (ACN) | 45 seconds | Removes excess phosphoramidite and activator. |

| 5 | Capping | Cap A (Acetic Anhydride/Lutidine/THF) + Cap B (N-Methylimidazole/THF) | 45 seconds | Blocks any unreacted 5'-hydroxyl groups. |

| 6 | Wash | Anhydrous Acetonitrile (ACN) | 45 seconds | Removes capping reagents. |

| 7 | Oxidation | 0.02 M Iodine in THF/Pyridine/Water | 45 seconds | Oxidizes the phosphite triester to a stable phosphate triester. |

| 8 | Wash | Anhydrous Acetonitrile (ACN) | 45 seconds | Removes oxidizing solution and prepares for the next cycle. |

Note: Timings are approximate and should be optimized based on the specific synthesizer, reagents, and scale.

Post-Synthesis Cleavage and Deprotection: Liberating the Final RNA

Once the full-length oligonucleotide has been assembled, a multi-step process is required to cleave it from the solid support and remove all remaining protecting groups.[16] This phase is critical, as improper deprotection can lead to degradation of the final RNA product.[17]

Caption: The two-stage workflow for post-synthesis RNA deprotection.

Stage 1: Cleavage and Base/Phosphate Deprotection The solid support is treated with a basic solution. A common and effective reagent is a mixture of aqueous ammonium hydroxide and methylamine (AMA) or a mixture of ammonium hydroxide and ethanol (3:1 v/v).[18][19] This treatment serves three simultaneous functions:

-

Cleavage: It cleaves the ester linkage holding the oligonucleotide to the solid support, releasing it into solution.

-

Phosphate Deprotection: It removes the ß-cyanoethyl groups from the phosphate backbone via ß-elimination.[6]

-

Base Deprotection: It removes the N6-benzoyl protecting group from the adenine bases (and corresponding groups from C, G).

It is crucial that the 2'-O-TBDMS group remains intact during this step to prevent cleavage of the RNA backbone.[17][20]

Stage 2: 2'-Hydroxyl Deprotection After the oligo is cleaved and the base/phosphate groups are deprotected, the solution is evaporated to dryness. The residue is then treated with a fluoride-containing reagent to remove the 2'-TBDMS groups.[][17] A widely used reagent is triethylamine trihydrofluoride (TEA·3HF) in a solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).[18] This step is typically performed at an elevated temperature (e.g., 65°C) for a few hours to ensure complete desilylation.[17]

Following this final deprotection, the crude RNA is desalted and purified, typically by HPLC or PAGE, to yield the final, biologically active product.

Conclusion

N6-Benzoyl-2'-O-tert-butyldimethylsilyl-5'-O-DMT-adenosine is not merely a reagent but a sophisticated molecular tool, purpose-built to navigate the demanding chemical environment of automated RNA synthesis. Its "mechanism of action" is a testament to the principles of protecting group chemistry, enabling the controlled, sequential assembly of RNA polymers. Each protecting group—DMT, Benzoyl, and TBDMS—plays a distinct and indispensable role, from initiating the synthesis cycle to ensuring the stability of the final product. A thorough understanding of this molecule's function within the synthesis and deprotection workflows is paramount for any scientist aiming to produce high-quality, synthetic RNA for cutting-edge research and therapeutic development.

References

- BOC Sciences. (n.d.). Phosphoramidite Chemistry for DNA and RNA Synthesis.

-

Glen Research. (n.d.). Deprotection - Volume 2 - RNA Deprotection. Glen Report 21.15. Retrieved from [Link]

- BenchChem. (n.d.). The Core of Creation: An In-depth Technical Guide to Phosphoramidite Chemistry for RNA Synthesis.

- BOC Sciences. (n.d.). Solid Phase Oligonucleotide Synthesis - RNA.

-

Dellinger, D. J., et al. (2011). Streamlined Process for the Chemical Synthesis of RNA Using 2′-O-Thionocarbamate-Protected Nucleoside Phosphoramidites in the Solid Phase. ACS Publications. Retrieved from [Link]

- Alfa Chemistry. (n.d.). Comprehensive Guide to Dimer Phosphoramidites in RNA Synthesis.

-

Glen Research. (n.d.). Oligonucleotide Deprotection Guide. Retrieved from [Link]

-

ATDBio. (n.d.). Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis. Retrieved from [Link]

- Biosynth. (n.d.). N6-Benzoyl-2'-O-tert-butyldimethylsilyl-5'-O-MMT-adenosine 3'-CE phosphoramidite.

-

Glen Research. (n.d.). Deprotection - Volume 1 - Deprotect to Completion. Glen Report 20.24. Retrieved from [Link]

- Biosynth. (n.d.). N6-Benzoyl-2'-O-tert-butyldimethylsilyl-5'-O-DMT-adenosine 3'-CE phosphoramidite.

-

Vinayak, R., Anderson, P., McCollum, C., & Hampel, A. (1992). Chemical synthesis of RNA using fast oligonucleotide deprotection chemistry. Nucleic Acids Research, 20(6), 1265–1269. Retrieved from [Link]

-

NIH. (2017). Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. Journal of Visualized Experiments. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of N 6 -benzoyl-8,1′-13 C-2′-O-TBDMS-adenosine.... Retrieved from [Link]

-

ResearchGate. (n.d.). Overview of the solid-phase chemical RNA synthesis cycle. Retrieved from [Link]

- Zhang, W. (n.d.). Solid phase synthesis of DNA/RNA. Wen Zhang - Nucleic Acids.

-

protocols.io. (2015). Standard RNA Synthesis (E2050). Retrieved from [Link]

-

Wozniak, T., et al. (2022). Overview of Methods for Large-Scale RNA Synthesis. MDPI. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Oligoribonucleotides with 2′-O-(tert-Butyldimethylsilyl) Groups. Current Protocols in Nucleic Acid Chemistry. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes and Protocols: N,N-Dibenzoyl-Adenosine in Solid-Phase RNA Synthesis.

-

ResearchGate. (n.d.). Current Strategies for the Synthesis of RNA. Retrieved from [Link]

- BenchChem. (n.d.). Introduction to protected nucleosides in oligonucleotide synthesis.

-

Glen Research. (n.d.). RNA Synthesis - Options for 2'-OH Protection. Glen Report 4-12. Retrieved from [Link]

-

Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

-

Scribd. (n.d.). Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group. Retrieved from [Link]

-

Springer Link. (2005). RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection. Methods in Molecular Biology. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. N6-Benzoyl-2'-O-tert-butyldimethylsilyl-5'-O-DMT-adenosine 3'-CE phosphoramidite | 104992-55-4 | PB08707 [biosynth.com]

- 3. N6-Benzoyl-2'-O-tert-butyldimethylsilyl-5'-O-DMT-adenosine… [cymitquimica.com]

- 5. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 8. lifesciences.danaher.com [lifesciences.danaher.com]

- 9. wenzhanglab.com [wenzhanglab.com]

- 10. atdbio.com [atdbio.com]

- 13. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]

- 16. glenresearch.com [glenresearch.com]

- 17. glenresearch.com [glenresearch.com]

- 18. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 19. glenresearch.com [glenresearch.com]

- 20. glenresearch.com [glenresearch.com]

Methodological & Application

Application Notes and Protocols for the Incorporation of N⁶-Benzoyl-2'-O-tert-butyldimethylsilyl-3'-O-DMT-adenosine in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Modified Adenosine in Oligonucleotide Synthesis

The chemical synthesis of oligonucleotides, a cornerstone of modern molecular biology and therapeutic development, relies on the precise, sequential addition of phosphoramidite building blocks.[1][2] For the synthesis of RNA and modified DNA, protecting groups are essential to prevent unwanted side reactions at reactive functional groups on the nucleobase and the sugar moiety.[2][3] The N⁶-Benzoyl-2'-O-tert-butyldimethylsilyl-3'-O-DMT-adenosine phosphoramidite is a critical reagent for incorporating adenosine into synthetic oligonucleotides, particularly RNA.

The N⁶-benzoyl (Bz) group provides robust protection for the exocyclic amine of adenine throughout the cycles of solid-phase synthesis.[2][4] This protection is stable to the acidic conditions of detritylation and the reagents used for coupling and oxidation, yet it can be efficiently removed during the final deprotection step.[2] The tert-butyldimethylsilyl (TBDMS) group at the 2'-hydroxyl position is a widely used protecting group in RNA synthesis.[3][5] Its steric bulk prevents undesired reactions at the 2'-OH and avoids phosphodiester bond migration during synthesis.[3] The dimethoxytrityl (DMT) group on the 5'-hydroxyl allows for the monitoring of coupling efficiency and serves as a purification handle.[6]

This document provides a detailed protocol for the incorporation of N⁶-Benzoyl-2'-O-tert-butyldimethylsilyl-3'-O-DMT-adenosine into oligonucleotides using automated solid-phase synthesis, followed by comprehensive deprotection and purification procedures.

I. Solid-Phase Oligonucleotide Synthesis Workflow

The incorporation of the modified adenosine phosphoramidite follows the standard phosphoramidite chemistry cycle on a solid support, typically controlled pore glass (CPG).[1] The synthesis proceeds in the 3' to 5' direction through a series of repeated steps: detritylation, coupling, capping, and oxidation.

Experimental Workflow Diagram

Caption: Automated solid-phase oligonucleotide synthesis cycle.

II. Detailed Protocol for Incorporation

This protocol outlines a single cycle of N⁶-Benzoyl-2'-O-tert-butyldimethylsilyl-3'-O-DMT-adenosine addition on an automated DNA/RNA synthesizer.

Materials and Reagents:

-

N⁶-Benzoyl-2'-O-tert-butyldimethylsilyl-3'-O-DMT-adenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite

-

Solid support (e.g., CPG) with the initial nucleoside attached

-

Anhydrous acetonitrile

-

Detritylation solution (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane)

-

Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) or 0.25 M 4,5-dicyanoimidazole (DCI) in acetonitrile)[7]

-

Capping solution (Cap A: Acetic anhydride/2,6-lutidine/THF; Cap B: N-methylimidazole/THF)

-

Oxidizing solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)

-

Washing solvent (Acetonitrile)

Step-by-Step Procedure:

-

Detritylation: The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside using the detritylation solution.[2] This step exposes the reactive hydroxyl group for the subsequent coupling reaction. The orange color of the trityl cation released can be monitored to assess the efficiency of the previous coupling step.

-

Coupling: The N⁶-Benzoyl-2'-O-tert-butyldimethylsilyl-3'-O-DMT-adenosine phosphoramidite is activated by the activator solution and delivered to the synthesis column. The activated phosphoramidite then couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.[2]

-

Critical Insight: The steric hindrance from the 2'-TBDMS group makes this coupling step slower than for DNA phosphoramidites.[3][8] Therefore, a more potent activator than the standard 1H-Tetrazole is recommended to achieve high coupling efficiencies.[8][9] Longer coupling times are also typically required.

-

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solution. This prevents the formation of failure sequences (n-1 shortmers) in subsequent cycles.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester using the oxidizing solution. This stabilizes the oligonucleotide backbone for the next synthesis cycle.

-

Washing: The column is thoroughly washed with anhydrous acetonitrile to remove any unreacted reagents and byproducts before initiating the next cycle.

Critical Parameters for Optimal Coupling

| Parameter | Recommendation for 2'-TBDMS Amidites | Rationale |

| Activator | 5-ethylthio-1H-tetrazole (ETT), 4,5-dicyanoimidazole (DCI), 5-benzylmercapto-1H-tetrazole (BMT)[7][9][10][11] | More potent activators are necessary to overcome the steric hindrance of the 2'-TBDMS group and achieve high coupling efficiency.[7][8] |

| Coupling Time | 6 - 15 minutes[8][9][11] | Longer reaction times are required to ensure complete coupling due to the bulky nature of the TBDMS protecting group.[3] |

| Phosphoramidite Concentration | 0.075 M - 0.15 M in anhydrous acetonitrile[11] | A sufficient concentration ensures the reaction is driven towards completion. |

| Anhydrous Conditions | All reagents and solvents must be strictly anhydrous. | Moisture will react with the activated phosphoramidite, leading to lower coupling efficiency.[8] |

III. Post-Synthesis Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide must be cleaved from the solid support and all protecting groups removed to yield the final, functional molecule. This is a multi-step process.

Deprotection Workflow Diagram

Caption: Two-step deprotection workflow for RNA oligonucleotides.

Protocol for Deprotection:

-

Cleavage and Base/Phosphate Deprotection:

-

Reagent Options:

-

Procedure:

-

Transfer the solid support to a screw-cap vial.

-

Add the chosen deprotection solution (e.g., 1 mL of AMA).

-

Incubate at 65°C for 10-30 minutes for AMA, or at 55°C for 12-16 hours for ammonia/ethanol.[2][13]

-

Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.

-

Evaporate the solution to dryness.

-

-

-

2'-O-TBDMS Group Removal (Desilylation):

-

Reagent Options:

-

Procedure:

-

Resuspend the dried, partially deprotected oligonucleotide in the desilylation reagent (e.g., 250 µL of TEA·3HF solution).

-